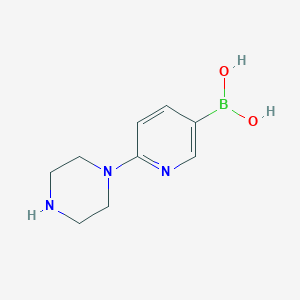

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-piperazin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN3O2/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICCVPKLABRNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCNCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716561 | |

| Record name | [6-(Piperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-67-1 | |

| Record name | B-[6-(1-Piperazinyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Piperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of (6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid in Modern Drug Discovery: A Technical Guide

Introduction: The Architectural Logic of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutics is an exercise in molecular precision. The identification and deployment of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid has emerged as a preeminent example of such a scaffold. It is not merely a chemical reagent but a strategic building block, engineered to bestow favorable pharmacokinetic and pharmacodynamic properties upon nascent drug candidates.

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will dissect its synthesis, elucidate its critical role in carbon-carbon bond formation, and rationalize its application in the synthesis of targeted therapies, with a particular focus on kinase inhibitors. The narrative will move beyond simple procedural descriptions to explain the causal relationships behind its utility, offering field-proven insights into its strategic deployment in drug discovery programs.

Physicochemical and Structural Properties

The utility of any chemical building block is fundamentally governed by its intrinsic properties. This compound is a solid at room temperature, and its structure marries the hydrogen bond accepting capabilities of the pyridine and piperazine nitrogens with the unique reactivity of the boronic acid moiety. This trifunctional nature is the key to its versatility.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₁₄BN₃O₂ | |

| Molecular Weight | 207.04 g/mol | |

| Appearance | White to off-white solid | Varies by purity and form (e.g., hydrochloride salt). |

| CAS Number | 1003043-67-1 | For the free boronic acid. Note: Protected forms have different CAS numbers (e.g., Boc-protected pinacol ester: 496786-98-2). |

| Solubility | Slightly soluble in methanol. Soluble in various organic solvents used in synthesis (e.g., dioxane, DMF). | [1] |

| pKa | ~4.0 (Predicted for pyridinylboronic acid) | The pyridine nitrogen influences the acidity of the boronic acid.[1] |

The boronic acid group is a Lewis acid, capable of forming a tetrahedral boronate complex in the presence of a base.[2] This activation is crucial for its participation in transmetalation steps during cross-coupling reactions. The piperazine moiety offers a site for further functionalization and, critically, can improve the aqueous solubility and pharmacokinetic profile of the final molecule. The pyridine ring acts as a rigid scaffold, correctly orienting the piperazine and boronic acid groups for interaction with biological targets and reaction partners, respectively.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of regioselectivity. The most common and scalable approach involves the initial synthesis of a piperazinyl-substituted pyridine halide, followed by a halogen-metal exchange and borylation.

Logical Workflow for Synthesis

The following diagram illustrates the strategic workflow for the synthesis, starting from commercially available precursors.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[3]

Step 1: Synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

-

To a solution of 2-chloro-5-bromopyridine (1.0 equiv) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 equiv) and potassium carbonate (2.5 equiv).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Causality: The choice of 2-chloro-5-bromopyridine is strategic. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution by piperazine than the bromine at the 5-position. This ensures high regioselectivity in the first step. The Boc-protecting group on the piperazine prevents side reactions and is easily removed later.

Step 2: Synthesis of this compound hydrochloride

-

Dissolve the tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

To the resulting deep-red solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. The color should dissipate.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of 2M aqueous hydrochloric acid (HCl). Stir vigorously for 1-2 hours. This step hydrolyzes the borate ester and cleaves the Boc-protecting group.

-

Separate the aqueous and organic layers. Wash the aqueous layer with ethyl acetate to remove organic impurities.

-

The product, as the hydrochloride salt, is typically in the aqueous layer. It can be isolated by lyophilization or by careful concentration and precipitation.

Trustworthiness: This protocol is self-validating. The halogen-metal exchange at the 5-position is favored due to the bromine being more susceptible to lithiation than the C-H bonds on the pyridine ring. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. The acidic workup serves the dual purpose of hydrolysis and deprotection, leading efficiently to the desired product.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This reaction forges a C-C bond between the pyridine ring of our building block and an aryl or heteroaryl halide (or triflate), providing a modular and highly efficient route to complex biaryl structures that are common in kinase inhibitors.

Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a boronate salt, transfers its organic group (the piperazinyl-pyridine moiety) to the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Kinase Inhibitor Core

This protocol describes a typical Suzuki-Miyaura coupling using this compound hydrochloride with a generic aryl bromide.

-

To a microwave vial or Schlenk flask, add this compound hydrochloride (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-120 °C (or use microwave irradiation) and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography or recrystallization to obtain the desired biaryl product.

Strategic Application in Kinase Inhibitor Design

The (6-(Piperazin-1-yl)pyridin-3-yl) moiety is frequently incorporated into kinase inhibitors for several strategic reasons, directly impacting the structure-activity relationship (SAR) and drug-like properties.[7][8][9][10][11]

-

Hinge-Binding Mimicry: The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to bind to the "hinge" region of the kinase active site. This is a common and effective strategy for achieving potent kinase inhibition.

-

Vector into Solvent-Exposed Region: The piperazine group is typically directed out of the ATP-binding pocket and into the solvent-exposed region. This has two major benefits:

-

Improved Selectivity: The solvent-exposed region is less conserved among different kinases than the ATP-binding site. By functionalizing the distal nitrogen of the piperazine, chemists can introduce groups that interact with unique residues in the target kinase, thereby enhancing selectivity over off-target kinases.

-

Enhanced Physicochemical Properties: The basic piperazine nitrogen can be protonated at physiological pH, significantly improving the aqueous solubility of the compound. This is crucial for achieving good oral bioavailability.

-

-

Structural Rigidity: The pyridine ring provides a rigid, planar scaffold that reduces the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty of binding to the target, leading to higher affinity.

Case Study: Rho-Kinase (ROCK) Inhibitors for Glaucoma

A prominent application of this building block is in the development of Rho-kinase (ROCK) inhibitors for the treatment of glaucoma.[12][13] Glaucoma is often characterized by increased intraocular pressure (IOP) due to reduced outflow of aqueous humor through the trabecular meshwork.[14][15] The Rho/ROCK signaling pathway plays a key role in regulating the contractility of the trabecular meshwork cells.[16]

The ROCK Signaling Pathway:

-

Activation: RhoA, a small GTPase, is activated by various upstream signals.

-

ROCK Activation: GTP-bound RhoA binds to and activates ROCK.

-

Phosphorylation Cascade: ROCK phosphorylates downstream targets, including Myosin Light Chain (MLC) phosphatase, which increases MLC phosphorylation.

-

Cell Contraction: Increased MLC phosphorylation leads to actin-myosin-driven cell contraction in the trabecular meshwork.

-

Pathophysiology: This contraction increases the resistance to aqueous humor outflow, elevating IOP.

ROCK inhibitors block this pathway, leading to relaxation of the trabecular meshwork, increased aqueous outflow, and a reduction in IOP.[12][13]

Caption: The Rho/ROCK signaling pathway in glaucoma and the point of therapeutic intervention.

Compounds synthesized using this compound are designed so that the core biaryl structure binds to the ATP pocket of ROCK, while the piperazine moiety provides the necessary solubility and a handle for optimizing selectivity and pharmacokinetic properties.

Safety, Handling, and Storage

As with all boronic acids and their precursors, appropriate safety precautions are mandatory.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritating to the respiratory system and skin.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxines (cyclic anhydrides), potentially affecting reactivity. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple reagent; it is a testament to the power of rational design in medicinal chemistry. Its structure is a carefully considered amalgamation of a reactive handle for robust C-C bond formation (the boronic acid), a key pharmacophoric element for target binding (the pyridine ring), and a versatile modulator of physicochemical properties (the piperazine moiety). By understanding the synthesis, reactivity, and strategic rationale behind its use, researchers can effectively leverage this powerful building block to accelerate the discovery and development of novel, targeted therapeutics, particularly in the competitive field of kinase inhibition.

References

- 1. chembk.com [chembk.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid and Its Derivatives: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-(piperazin-1-yl)pyridin-3-yl)boronic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Given the common use of its protected analogues and salt forms in synthesis, this guide will address the nuances of their respective properties and handling to provide a complete operational understanding for researchers in the field.

Introduction: The Strategic Importance of the Piperazinyl-Pyridine Boronic Acid Scaffold

The piperazine moiety is a privileged scaffold in drug design, known for improving the pharmacokinetic profile of drug candidates. When incorporated into a pyridine ring functionalized with a boronic acid, it becomes a highly versatile reagent for creating complex molecules. This compound is particularly valuable for its ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction's tolerance for a wide range of functional groups makes this building block a go-to reagent for synthesizing novel compounds in drug discovery pipelines.[3]

Navigating the Chemical Identity: CAS Numbers and Common Derivatives

A point of frequent ambiguity for researchers is the precise Chemical Abstracts Service (CAS) number for this compound. The free base, this compound, is often generated in situ or used immediately after deprotection. Consequently, a dedicated CAS number is not consistently cited in commercial and chemical literature. Instead, its more stable and commercially available derivatives are commonly referenced. For clarity, these key derivatives and their identifiers are summarized below.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound hydrochloride | (Structure not available) | N/A[4][5] | C₉H₁₄BN₃O₂ · xHCl | 207.04 (free base) |

| tert-Butyl 4-(5-(dihydroxyboranyl)pyridin-2-yl)piperazine-1-carboxylate | (Structure not available) | 919347-67-4[6][7] | C₁₄H₂₂BN₃O₄ | 307.16[3] |

| tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate | (Structure not available) | 496786-98-2 | C₂₀H₃₂BN₃O₄ | 389.30 |

| 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | (Structure not available) | 871125-86-9[8] | C₁₅H₂₄BN₃O₂ | 289.18 |

The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is a standard strategy. This is done to prevent side reactions at the secondary amine during the borylation step or subsequent coupling reactions. The boronic acid itself is often protected as a pinacol ester, which enhances its stability, simplifies purification, and improves its handling characteristics.

Synthesis and Interconversion Workflow

The synthesis of the target boronic acid and its derivatives typically follows a logical pathway involving protection, borylation, and optional deprotection. The choice of starting material and the sequence of steps are critical for achieving high yields and purity.

Caption: General synthetic workflow for this compound derivatives.

This workflow highlights a common synthetic route. The initial step is typically a nucleophilic aromatic substitution (S(N)Ar) of a dihalopyridine with Boc-piperazine. This is followed by a palladium-catalyzed Miyaura borylation reaction with a diboron reagent like bis(pinacolato)diboron to install the boronic ester. The resulting Boc-protected pinacol ester is a stable, isolable intermediate. Subsequent deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) yields the unprotected piperazine derivative.[9] The pinacol ester can then be hydrolyzed to the free boronic acid, which is often isolated as its more stable hydrochloride salt.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this class of reagents lies in their application as coupling partners in the Suzuki-Miyaura reaction. This powerful transformation enables the formation of a C(sp²)–C(sp²) bond between the pyridine ring and a variety of aryl or heteroaryl halides (or triflates).

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A crucial step is the activation of the boronic acid by a base.[9] This activation forms a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group (the piperazinyl-pyridine moiety) is transferred from boron to the palladium center. The subsequent reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of (6-(4-Boc-piperazin-1-yl)pyridin-3-yl)boronic acid pinacol ester with an aryl bromide.

Objective: To synthesize tert-butyl 4-(5-(4-methoxyphenyl)pyridin-2-yl)piperazine-1-carboxylate.

Materials:

-

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent, typically 10-25% v/v)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate, 1-bromo-4-methoxybenzene, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Causality Insight: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to lower yields.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle boronic acids and their derivatives in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store these compounds in a cool, dry place, tightly sealed, and preferably under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to protodeboronation, especially in the presence of moisture.

Conclusion

This compound and its derivatives are powerful and versatile building blocks in the synthesis of complex organic molecules. Their strategic importance in drug discovery, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction, is well-established. A clear understanding of the different forms of this reagent—the hydrochloride salt, the Boc-protected version, and the pinacol ester—is essential for its effective application in the laboratory. By leveraging the appropriate derivative and optimized reaction conditions, researchers can efficiently construct novel molecular architectures for the development of next-generation therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Cas 919347-67-4,6-(4-N-BOC-PIPERAZINE-1-YL)-3-PYRIDINYL BORONIC ACID | lookchem [lookchem.com]

- 4. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride [m.chemicalbook.com]

- 6. 6-(4-N-BOC-PIPERAZINE-1-YL)-3-PYRIDINYL BORONIC ACID | 919347-67-4 [chemicalbook.com]

- 7. 919347-67-4 Cas No. | 6-(4-N-BOC-piperazine-1-yl)-3-pyridinyl boronic acid | Apollo [store.apolloscientific.co.uk]

- 8. 1-(5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL)PIPERAZINE | 871125-86-9 [chemicalbook.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Solubility of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid. Given the absence of extensive published quantitative data, this document emphasizes a foundational understanding of the molecule's structural attributes to predict its solubility profile. Furthermore, it offers a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers in drug discovery and development to generate reliable data tailored to their specific applications.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, incorporating a pyridine ring, a piperazine moiety, and a boronic acid functional group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Boronic acids and their derivatives are crucial in modern drug discovery, with several approved drugs, such as bortezomib, leveraging the unique chemical properties of the boronic acid group to interact with biological targets.[1][2] The piperazine and pyridine components are also privileged structures in pharmacology, often enhancing pharmacokinetic properties and providing key interaction points with protein targets.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective use. Solubility profoundly impacts reaction kinetics, purification efficiency, formulation development, and the reliability of in vitro and in vivo screening results. This guide serves as a practical resource for researchers, providing both a theoretical framework for solubility prediction and a detailed methodology for its empirical determination.

Theoretical Assessment of Solubility

The solubility of this compound is governed by the interplay of its distinct structural components. A qualitative prediction of its solubility can be derived by analyzing the polarity and functionality of each part of the molecule.

Molecular Structure and Functional Group Analysis

The molecule can be deconstructed into three key functional regions, each contributing to its overall physicochemical properties:

-

Boronic Acid Group (-B(OH)₂): This is a highly polar, acidic functional group capable of forming strong hydrogen bonds with protic solvents. In aqueous solutions, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, with the equilibrium depending on the pH and the pKa of the boronic acid.[3] This group's ability to act as a hydrogen bond donor and acceptor suggests good solubility in polar protic solvents like alcohols. However, boronic acids can also undergo dehydration to form cyclic anhydrides (boroxines), which are less polar and may have different solubility characteristics.[4]

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes the pyridine ring a hydrogen bond acceptor and imparts a degree of polarity. It is a weak base.

-

Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms. The secondary amine in the piperazine ring is basic and can be protonated in acidic conditions. This basicity significantly influences solubility in acidic aqueous solutions and may allow for salt formation to enhance solubility. The piperazine moiety can also participate in hydrogen bonding.

The combination of these features results in a molecule with a complex solubility profile, exhibiting both polar and non-polar characteristics, as well as acidic and basic properties.

Caption: Molecular structure and key functional groups influencing solubility.

Predicted Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and the functional group analysis, the following solubility trends are anticipated. These are qualitative predictions and should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The boronic acid and amine functionalities can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can solvate the polar parts of the molecule. DMSO is often an excellent solvent for a wide range of compounds. |

| Ethers | THF, Dioxane | Moderate | Ethers are moderate polarity solvents and can act as hydrogen bond acceptors. Phenylboronic acid has been shown to have good solubility in ethers like dipropyl ether.[5] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | While these solvents can dissolve moderately polar compounds, the highly polar boronic acid and piperazine groups may limit solubility. Phenylboronic acid has moderate solubility in chloroform.[5] |

| Non-polar | Hexanes, Toluene | Very Low | The overall polarity of the molecule is too high for significant interaction with non-polar aliphatic or aromatic hydrocarbon solvents. These are often used as anti-solvents for crystallization. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[6][7] This method involves saturating a solvent with the compound and then quantifying the concentration of the dissolved solute.

Required Equipment and Reagents

-

Analytical balance (accurate to ±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

This compound (solid)

-

A range of organic solvents (high purity)

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask protocol.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (absorbance vs. concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to several vials. An excess is critical to ensure a saturated solution is formed. A good starting point is 5-10 mg of solid.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but 48 hours is recommended to ensure equilibrium is fully established.[8]

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Field-Proven Insights

As a Senior Application Scientist, it is my experience that while theoretical predictions provide a valuable starting point, empirical determination of solubility is indispensable for robust process development and reliable screening data. The solubility of this compound is expected to be highest in polar protic solvents like methanol and polar aprotic solvents like DMSO.

For drug development professionals, it is also crucial to consider the pH-dependent solubility in aqueous systems, given the presence of both an acidic boronic acid group and basic amine functionalities. The hydrochloride salt form of this compound is also commercially available, which is likely to exhibit significantly different solubility characteristics, particularly in aqueous media.[9]

The protocols and insights provided in this guide are designed to be a self-validating system, ensuring that researchers can generate accurate and reproducible solubility data. This foundational data is essential for unlocking the full potential of this compound as a key building block in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. scribd.com [scribd.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound hydrochloride|BLD Pharm [bldpharm.com]

Synthesis pathways for (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Synthesis of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, primarily utilized as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. Its structural motif, featuring a piperazine-substituted pyridine core, is prevalent in a multitude of pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic strategies for its preparation, delving into the mechanistic rationale behind pathway selection, key reaction steps, and practical considerations for laboratory execution. The content is tailored for researchers, chemists, and professionals in drug discovery and development, offering both theoretical grounding and actionable experimental protocols.

Introduction and Strategic Importance

Pyridinylboronic acids are indispensable reagents in organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The title compound, this compound, is of particular interest due to the incorporation of the piperazine moiety—a well-established pharmacophore known to enhance the physicochemical properties and biological activity of drug candidates.[1][2] The synthesis of this molecule, however, presents unique challenges that necessitate a carefully considered strategy, primarily concerning the management of the two nucleophilic nitrogen atoms of the piperazine ring and the selective functionalization of the pyridine core.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of the most viable synthetic pathways: the Carbon-Boron (C-B) bond and the pyridine-piperazine Carbon-Nitrogen (C-N) bond.

Diagram 1: Retrosynthetic Analysis

A high-level overview of the key bond disconnections for strategic synthesis planning.

This analysis logically leads to two primary forward-synthetic approaches:

-

Pathway A: Late-Stage Borylation. This is the most common and often most robust strategy. It involves first constructing the 2-(piperazin-1-yl)pyridine core via a nucleophilic aromatic substitution (SNAr) reaction, followed by the introduction of the boronic acid moiety onto the pre-functionalized pyridine ring.

-

Pathway B: Late-Stage Amination. In this alternative approach, a suitably substituted pyridinylboronic acid derivative is first synthesized, followed by the introduction of the piperazine group. This route can be challenged by the reactivity of the boronic acid moiety during the amination step.

A third, more modern approach involves direct C-H borylation, which offers high atom economy but faces its own set of challenges. This guide will focus primarily on the robust and widely validated Pathway A, while also discussing the nuances of alternative methods.

Pathway A: The Late-Stage Borylation Approach

This pathway is generally preferred due to its reliability and the commercial availability of the starting materials. It strategically delays the sensitive borylation step until the end of the sequence, minimizing potential complications.

Diagram 2: Synthetic Workflow for Pathway A

A step-by-step visualization of the late-stage borylation synthesis route.

Step 1: Synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material of choice is typically a 2,5-dihalopyridine, such as 5-bromo-2-chloropyridine or 2-bromo-5-chloropyridine.[3][4] The halogen at the C2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the halogen at C5. This enhanced reactivity is due to the strong electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) positions.

Causality of Reagent Choice:

-

Piperazine Protection: Piperazine is a symmetrical diamine, and direct reaction with the dihalopyridine would lead to a mixture of mono- and di-substituted products, as well as potential polymerization. To ensure mono-arylation, one nitrogen must be temporarily deactivated. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust enough to withstand the SNAr conditions but can be readily removed under acidic conditions without affecting the final boronic acid product.

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to scavenge the HCl or HBr generated during the reaction, driving the equilibrium towards the product.

Step 2: Borylation of the Bromopyridine Intermediate

With the piperazine moiety installed, the next critical step is the conversion of the C-Br bond at the C5 position into a C-B bond. Two primary methods are employed for this transformation.

Method 2a: Halogen-Lithium Exchange and Borylation This classic method is cost-effective and suitable for large-scale synthesis. It involves treating the bromopyridine intermediate with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (−78 °C). This generates a highly reactive pyridinyl-lithium species, which is then quenched by an electrophilic boron source, typically a trialkyl borate like triisopropyl borate B(OiPr)3.[5]

-

Expert Insight: The extremely low temperature is critical to prevent side reactions. The pyridinyl-lithium intermediate is highly basic and can react with the solvent or other electrophilic sites in the molecule if the temperature is not rigorously controlled. The reaction is followed by an acidic workup to hydrolyze the borate ester to the desired boronic acid.

Method 2b: Palladium-Catalyzed Miyaura Borylation This is a highly reliable and versatile method that utilizes a palladium catalyst to couple the bromopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2).[6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Expert Insight: This method offers excellent functional group tolerance and generally provides higher yields and cleaner reactions than the halogen-lithium exchange route, albeit at a higher cost due to the palladium catalyst and diboron reagent. The product of this reaction is the more stable boronic pinacol ester, which can be isolated and purified or hydrolyzed in situ to the boronic acid.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group from the piperazine nitrogen. This is achieved under acidic conditions. Treatment of the Boc-protected intermediate with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM), efficiently cleaves the carbamate to release the free amine. The final product is typically isolated as a hydrochloride or dihydrochloride salt, which often improves its stability and handling characteristics.[7]

Alternative Synthetic Approaches

Iridium-Catalyzed C-H Borylation

Direct C-H borylation represents a highly atom-economical approach, avoiding the need for pre-halogenated substrates. This method typically employs an iridium catalyst, such as [Ir(cod)OMe]2, and a bidentate phosphine or bipyridine ligand to activate a C-H bond for borylation with B2pin2.[6][8][9]

-

Key Challenge: A significant drawback of this method for pyridine substrates is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the vacant site on the iridium catalyst, effectively poisoning it and shutting down the catalytic cycle.[9][10][11] While substituents at the C2 position can sometimes mitigate this effect, achieving high yields and predictable regioselectivity for substrates like 2-(piperazin-1-yl)pyridine can be challenging.[10]

Detailed Experimental Protocols & Data

The following protocol details the synthesis via the robust Pathway A , utilizing Miyaura borylation.

Protocol 1: Synthesis of this compound

Step 1: tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

-

To a round-bottom flask, add 5-bromo-2-chloropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.5 eq).

-

Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5 mL per 1 g of halopyridine).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the product as a solid.

Step 2: tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

-

To a flask, add the product from Step 1 (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Add 1,4-dioxane as the solvent.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Heat the reaction to 90 °C and stir for 8-12 hours under an inert atmosphere.

-

Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the pinacol ester.

Step 3: this compound hydrochloride

-

Dissolve the pinacol ester from Step 2 in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final product as its hydrochloride salt.

Table 1: Summary of Quantitative Data for Pathway A

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 5-Bromo-2-chloropyridine, Boc-piperazine, K₂CO₃ | DMSO | 120 | 12-18 | 75-85 |

| 2 | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 90 | 8-12 | 80-95 |

| 3 | 4M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |

Conclusion

The synthesis of this compound is most reliably achieved through a three-step, late-stage borylation pathway (Pathway A). This strategy effectively manages the challenges of piperazine reactivity through the use of a Boc protecting group and allows for the efficient installation of the boronic acid moiety via a robust palladium-catalyzed Miyaura borylation. While alternative methods like halogen-lithium exchange offer a lower-cost option, they require more stringent reaction control. Direct C-H borylation remains an area of active research but is currently hampered by catalyst inhibition for this class of substrates. The choice of the optimal synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the desired purity of the final compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

Piperazinyl Pyridine Boronic Acids: A Privileged Scaffold for Next-Generation Enzyme Inhibitors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The confluence of three pharmacologically significant moieties—boronic acid, pyridine, and piperazine—creates a powerful chemical scaffold with profound potential in modern drug discovery. Boronic acids are renowned for their unique ability to form reversible covalent bonds with active site nucleophiles, leading to potent enzyme inhibition, a mechanism exemplified by the FDA-approved drug Bortezomib.[1][2] The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to improve aqueous solubility and participate in critical hydrogen bonding interactions with biological targets.[3][4] Complementing this, the piperazine heterocycle is a common feature in numerous approved drugs, where it often enhances bioavailability and provides a versatile anchor for structural modifications that fine-tune target affinity and selectivity.[5][6] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and key experimental evaluation protocols for piperazinyl pyridine boronic acids. We delve into the mechanistic basis for their activity as enzyme inhibitors, particularly in the contexts of oncology and infectious diseases, and offer detailed methodologies for their biological characterization, aiming to equip researchers with the foundational knowledge to explore this promising class of compounds.

The Strategic Convergence of Three Pharmacophores

The design of piperazinyl pyridine boronic acids is a deliberate exercise in chemical synergy. Each component brings a distinct and valuable set of properties that, when combined, can overcome common challenges in drug development.

-

The Boronic Acid "Warhead": The boron atom in a boronic acid possesses an empty p-orbital, making it an excellent electrophile. This allows it to be attacked by nucleophilic residues, such as the serine in the active site of many proteases or the threonine in the proteasome.[1][2] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively mimicking the transition state of substrate hydrolysis and leading to potent, competitive inhibition.[7][8] This mechanism is a departure from traditional non-covalent inhibition and is a key driver behind the high affinity of boronic acid-based drugs.

-

The Pyridine Scaffold: As one of the most prevalent heterocycles in FDA-approved drugs, the pyridine nucleus is more than a simple aromatic spacer.[9] Its nitrogen atom acts as a hydrogen bond acceptor and improves the overall aqueous solubility of the molecule—a critical factor for bioavailability.[3] Its electronic properties can be readily tuned through substitution, allowing for the optimization of interactions within a target's binding pocket.

-

The Piperazine Linker: The piperazine ring is a versatile building block that offers a combination of structural rigidity and conformational flexibility.[6] The two nitrogen atoms provide handles for further chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[6] This moiety is a common feature in drugs targeting a wide range of diseases, from cancer to central nervous system disorders.[5][10]

By integrating these three components, piperazinyl pyridine boronic acids emerge as a "privileged scaffold"—a molecular framework with a high potential for biological activity across multiple therapeutic areas.

Synthesis Pathway: A Modular Approach

The synthesis of piperazinyl pyridine boronic acids can be achieved through a robust, multi-step sequence that allows for modular assembly. The following protocol outlines a general and adaptable approach.

General Synthetic Workflow

The core strategy involves the initial formation of a piperazinyl-substituted pyridine core, followed by the introduction of the boronic acid moiety via a palladium-catalyzed cross-coupling reaction.

Caption: General synthetic workflow for piperazinyl pyridine boronic acids.

Detailed Experimental Protocol: Synthesis

-

Step 1: Synthesis of the Piperazinyl Pyridine Core (SNAr Reaction)

-

To a solution of a di-halogenated pyridine (e.g., 2-chloro-5-bromopyridine, 1.0 eq) in a suitable solvent such as DMSO, add an N-protected piperazine (e.g., N-Boc-piperazine, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Heat the reaction mixture (e.g., at 80-120 °C) and monitor its progress by TLC or LC-MS. The chlorine at position 2 is generally more susceptible to nucleophilic aromatic substitution than the bromine at position 5.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield the piperazinyl pyridine intermediate.

-

-

Step 2: Introduction of the Boronic Acid Moiety (Miyaura Borylation)

-

In a reaction vessel, combine the bromo-substituted piperazinyl pyridine intermediate (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., potassium acetate, 3.0 eq).[11]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and add a degassed solvent (e.g., dioxane or toluene).

-

Heat the mixture (e.g., at 80-100 °C) for several hours until the starting material is consumed (monitored by LC-MS).

-

After cooling, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired boronic acid pinacol ester.

-

-

Step 3: Deprotection to Yield the Free Boronic Acid

-

Dissolve the pinacol ester in a solvent mixture such as acetone/water or THF/water.

-

Add an acid (e.g., aqueous HCl) and stir the mixture at room temperature. The deprotection of the pinacol ester to the free boronic acid is often facile.

-

Monitor the reaction by LC-MS. Upon completion, the final product can be isolated by evaporation, precipitation, or extraction, depending on its properties.

-

Landscape of Potential Biological Activity

The tripartite structure of these compounds suggests a range of potential therapeutic applications, primarily centered around enzyme inhibition.

Anticancer Activity

The piperazine moiety is a well-established scaffold in oncology, and numerous pyridine derivatives show potent antiproliferative effects.[10][12][13] The primary mechanism for a piperazinyl pyridine boronic acid would likely be proteasome inhibition.

-

Mechanism: Proteasome Inhibition: The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it essential for regulating the cell cycle and apoptosis. Its inhibition leads to the accumulation of pro-apoptotic factors, ultimately triggering cancer cell death.[1] The boronic acid moiety can form a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, blocking its function.[1]

Caption: Mechanism of anticancer activity via proteasome inhibition.

| Potential Anticancer Target | Rationale | Key Moieties Involved |

| Proteasome | Boronic acids are clinically validated proteasome inhibitors (e.g., Bortezomib).[1][14] | Boronic Acid |

| Kinases | Piperazine and pyridine rings are common in kinase inhibitors. | Piperazine, Pyridine |

| Tubulin Polymerization | Some boronic acid analogs of combretastatin A-4 inhibit tubulin polymerization, though replacing a phenyl ring with pyridine has been shown to reduce potency in some cases.[15] | Pyridine, Boronic Acid |

| Ribonucleotide Reductase | The thiosemicarbazone Triapine, which contains a pyridine ring, is an iron chelator and ribonucleotide reductase inhibitor. Piperazinyl modifications have been shown to improve its anticancer activity.[12][16] | Pyridine, Piperazine |

Antibacterial Activity

With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Boronic acids are potent inhibitors of bacterial β-lactamases, enzymes that confer resistance to common antibiotics like penicillins and cephalosporins.

-

Mechanism: β-Lactamase Inhibition: β-lactamases are serine proteases that hydrolyze the β-lactam ring of antibiotics, inactivating them. Boronic acids act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine (e.g., Ser70 in many Class A enzymes), thereby protecting the antibiotic from degradation.[7][8] Vaborbactam is a clinically approved cyclic boronic acid β-lactamase inhibitor.[1] They can also inhibit metallo-β-lactamases by interacting with the catalytic hydroxide anion in the active site.[17][18]

| Potential Antibacterial Target | Rationale | Key Moieties Involved |

| Serine β-Lactamases (Classes A, C, D) | Boronic acids are well-characterized, potent inhibitors that mimic the hydrolytic transition state.[7][8] | Boronic Acid |

| Metallo-β-Lactamases (Class B) | Boronic acids form covalent adducts with the catalytic hydroxide in the active site.[17][18] | Boronic Acid |

| Penicillin-Binding Proteins (PBPs) | PBPs are essential for bacterial cell wall synthesis and are inhibited by boronic acids targeting the active site serine.[19] | Boronic Acid |

| Urease | Pyridylpiperazine derivatives have shown potent urease inhibition, relevant for H. pylori.[20] | Pyridine, Piperazine |

Core Experimental Evaluation Protocols

Validating the biological activity of newly synthesized compounds requires a systematic series of in vitro assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) against a target enzyme (e.g., a serine protease like trypsin or a specific β-lactamase).

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in its recommended assay buffer.

-

Prepare a stock solution of the chromogenic or fluorogenic substrate specific to the enzyme.

-

Prepare a 10 mM stock solution of the piperazinyl pyridine boronic acid test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to all wells.

-

Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of buffer/DMSO to positive and negative control wells.

-

Add 20 µL of the enzyme solution to all wells except the negative control (substrate blank).

-

Pre-incubate the plate at the optimal temperature (e.g., 25 °C or 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Normalize the data by setting the uninhibited control (positive control) to 100% activity and the no-enzyme control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Viability Assay (MTT or equivalent)

This protocol assesses the cytotoxic or anti-proliferative effect of the compounds on a cancer cell line.

Caption: Workflow for a typical cell viability/cytotoxicity assay.

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight to allow for attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the plate and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a specified period (typically 48 or 72 hours) in a humidified incubator at 37 °C with 5% CO₂.

-

-

Viability Measurement (MTT Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

-

Conclusion and Future Outlook

Piperazinyl pyridine boronic acids represent a highly promising, yet underexplored, class of molecules for therapeutic development. The strategic combination of a potent boronic acid warhead with the favorable pharmacokinetic and target-binding properties of the pyridine and piperazine scaffolds creates a platform for designing next-generation enzyme inhibitors. The primary opportunities lie in developing novel anticancer agents targeting the proteasome and innovative antibacterial compounds capable of overcoming β-lactamase-mediated resistance.

Future research should focus on:

-

Broadening the Scope: Synthesizing a diverse library of analogs by varying the substitution patterns on both the pyridine and piperazine rings to build a comprehensive structure-activity relationship (SAR) profile.

-

Target Deconvolution: For compounds showing potent anticancer activity, identifying the specific molecular target (e.g., proteasome, specific kinases) is crucial.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro screening must be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Resistance: Investigating potential mechanisms of resistance to these new inhibitors will be critical for their long-term viability as therapeutic agents.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full potential of this versatile scaffold can be unlocked, paving the way for new and effective treatments for challenging diseases.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Piperazinyl fragment improves anticancer activity of Triapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemijournal.com [chemijournal.com]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid is a pivotal bifunctional building block in modern medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of a substituted pyridinyl scaffold into complex molecular architectures. The precise structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—used to characterize this compound. We delve into the causality behind experimental choices and provide a logical framework for interpreting the resulting data, ensuring a self-validating system for structural elucidation.

The Molecular Blueprint: Structure and Rationale

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound comprises three key moieties: a 3,6-disubstituted pyridine ring, a piperazine heterocycle, and a boronic acid functional group. Each component imparts distinct and identifiable signatures in the various spectra.

Caption: Molecular structure with atom numbering for spectral assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom framework of a molecule.

Experimental Protocol: The Rationale for DMSO-d₆

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Obtain the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

Causality: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity readily dissolves the boronic acid, which can have poor solubility in less polar solvents like chloroform-d. Crucially, DMSO-d₆ slows the chemical exchange of labile protons (O-H and N-H), allowing them to be observed as distinct, albeit often broad, signals. The residual solvent peak at ~2.50 ppm serves as a convenient internal reference.

Interpretation of the ¹H NMR Spectrum

The spectrum is logically divided into three main regions: aromatic, aliphatic, and exchangeable protons.

-

Aromatic Region (Pyridine Ring, ~7.0-9.0 ppm): The electronic environment of the pyridine ring is heavily influenced by the electron-donating piperazine group and the electron-withdrawing boronic acid group.[1][2]

-

H2: This proton is ortho to the ring nitrogen and adjacent to the boronic acid substituent. It is expected to be the most deshielded proton, appearing as a doublet at the lowest field (highest ppm), likely around 8.5-8.8 ppm . The coupling will be a small meta-coupling (J ≈ 2-3 Hz) to H4.

-

H4: This proton is situated between the two substituents. It will likely appear as a doublet of doublets, coupling to both H2 (meta, J ≈ 2-3 Hz) and H5 (ortho, J ≈ 7-9 Hz). Its chemical shift is predicted to be around 7.8-8.1 ppm .

-

H5: This proton is adjacent to the electron-donating piperazine group, which should shield it relative to the other pyridine protons.[1] It is expected to appear as a doublet (ortho coupling to H4, J ≈ 7-9 Hz) at the highest field in the aromatic region, around 6.8-7.2 ppm .

-

-

Aliphatic Region (Piperazine Ring, ~2.8-3.6 ppm): The piperazine ring protons typically appear as two distinct signals due to their different proximities to the pyridine ring.

-

-CH₂- (adjacent to pyridine): These four protons are directly influenced by the aromatic ring current and the ring nitrogen. They will be more deshielded, appearing as a multiplet (often a triplet) around 3.4-3.6 ppm .

-

-CH₂- (adjacent to N-H): These four protons are further from the pyridine ring and will be more shielded, appearing as a multiplet (often a triplet) around 2.8-3.0 ppm .

-

-

Exchangeable Protons (Broad Singlets):

-

B(OH)₂: The two protons of the boronic acid hydroxyl groups will appear as a very broad singlet. Its chemical shift is highly variable depending on concentration and water content but can often be found between 8.0-8.5 ppm in DMSO-d₆.

-

N-H: The secondary amine proton of the piperazine will also be a broad singlet, typically appearing around ~3.0-4.0 ppm , though it can exchange with water and its position may vary.

-

Data Summary: ¹H NMR

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 (Pyridine) | 8.5 - 8.8 | d (doublet) | Jmeta ≈ 2-3 | 1H |

| H4 (Pyridine) | 7.8 - 8.1 | dd (doublet of doublets) | Jortho ≈ 7-9, Jmeta ≈ 2-3 | 1H |

| H5 (Pyridine) | 6.8 - 7.2 | d (doublet) | Jortho ≈ 7-9 | 1H |

| -CH₂- (Piperazine, α to Py) | 3.4 - 3.6 | m (multiplet) | - | 4H |

| -CH₂- (Piperazine, β to Py) | 2.8 - 3.0 | m (multiplet) | - | 4H |

| B(OH)₂ | 8.0 - 8.5 | br s (broad singlet) | - | 2H |

| N-H (Piperazine) | 3.0 - 4.0 | br s (broad singlet) | - | 1H |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides a map of the unique carbon environments within the molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired using a standard proton-decoupled pulse sequence on the same sample prepared for ¹H NMR analysis. 2D NMR experiments like HSQC (correlates protons to their directly attached carbons) and HMBC (correlates protons to carbons 2-3 bonds away) are essential for unambiguous assignment.[1]

Caption: Workflow for unambiguous NMR assignment using 2D techniques.

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Ring Carbons (~110-160 ppm):

-

C6 (attached to Piperazine): This carbon is significantly shifted downfield due to the attached nitrogen of the pyridine and the piperazine. Expected around ~158-162 ppm .

-

C2 & C4: These carbons are deshielded by the ring nitrogen and will appear in the range of ~140-150 ppm .

-

C5 (attached to Piperazine): This carbon is shielded by the electron-donating effect of the piperazine, appearing upfield around ~107-110 ppm .

-

C3 (attached to Boron): The signal for the carbon atom directly bonded to the boron atom (ipso-carbon) is often broad and can be of low intensity or even unobservable.[3] This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B have nuclear spins > 1/2). If observed, it would be expected in the range of 120-130 ppm .

-

-

Piperazine Ring Carbons (~45-50 ppm):

-

The two sets of methylene carbons in the piperazine ring are in slightly different electronic environments, but their signals are often very close and may even overlap, appearing in the ~45-50 ppm range.

-

Data Summary: ¹³C NMR

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C6 (Pyridine) | ~158 - 162 | Attached to two nitrogen atoms. |

| C2, C4 (Pyridine) | ~140 - 150 | Deshielded by ring nitrogen. |

| C3 (Pyridine) | ~120 - 130 | Attached to Boron; signal may be broad or absent. |

| C5 (Pyridine) | ~107 - 110 | Shielded by piperazine group. |

| -CH₂- (Piperazine) | ~45 - 50 | Two signals may be resolved or overlap. |

Mass Spectrometry: Confirming Molecular Weight and Integrity

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through fragmentation analysis.

Experimental Protocol: The Power of ESI

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Use Electrospray Ionization (ESI), a soft ionization technique ideal for polar, non-volatile molecules like this one.

-

Analysis: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Causality: ESI is chosen because it minimizes fragmentation during the ionization process, ensuring the prominent observation of the molecular ion. This is critical for confirming the compound's identity.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The calculated monoisotopic mass of C₁₀H₁₅¹¹BN₂O₂ is 206.12 g/mol .

-

In positive ion mode, the primary signal will be the protonated molecule [M+H]⁺ at m/z 207.13 .

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 205.11 might be observed.

-

-

The Boron Isotope Signature: A hallmark of boron-containing compounds is their distinct isotopic pattern. Boron exists naturally as two stable isotopes: ¹¹B (~80.1% abundance) and ¹⁰B (~19.9% abundance). This results in a characteristic [M]⁺ peak and a smaller [M-1]⁺ peak with an intensity ratio of approximately 4:1.[4] Observing this pattern is a strong confirmation of the presence of a single boron atom in the molecule.

-

Key Fragmentation Patterns: While ESI is soft, some fragmentation can be induced to provide structural information (MS/MS). Energetically unstable molecular ions can break apart in predictable ways.[5][6]

-

Loss of H₂O: Loss of water from the boronic acid is common, leading to a fragment at [M+H - H₂O]⁺.

-

Piperazine Ring Cleavage: The piperazine ring can fragment, leading to characteristic losses.

-

Loss of Boronic Acid Moiety: Cleavage of the C-B bond can occur.

-

Caption: Plausible fragmentation pathways in ESI-MS.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: ATR for Simplicity

-

Sample Preparation: A small amount of the solid compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded, typically over the range of 4000-600 cm⁻¹.

Causality: ATR is a modern, convenient technique that requires minimal sample preparation, avoiding the need to make KBr pellets.

Interpretation of the FTIR Spectrum

-

High Wavenumber Region (>2500 cm⁻¹):

-

O-H Stretch (Boronic Acid): A very prominent, broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.[7]

-

N-H Stretch (Piperazine): A single, medium-intensity peak is expected around 3250-3350 cm⁻¹ , which may be convoluted with the broad O-H band.

-